Bis[(furan-2-yl)methyl] butanedioate
Description
Bis[(furan-2-yl)methyl] butanedioate is an ester derivative of butanedioic acid (succinic acid), where the two hydroxyl groups of the dicarboxylic acid are replaced by (furan-2-yl)methyl substituents. The compound features a central butanedioate backbone esterified with furan-containing alkyl groups, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
94245-64-4 |
|---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
bis(furan-2-ylmethyl) butanedioate |
InChI |
InChI=1S/C14H14O6/c15-13(19-9-11-3-1-7-17-11)5-6-14(16)20-10-12-4-2-8-18-12/h1-4,7-8H,5-6,9-10H2 |
InChI Key |
ZNWKADAWGHKFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)CCC(=O)OCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Organometallic-Catalyzed Transesterification
The primary synthesis route involves a titanium isopropoxide-catalyzed transesterification between furfuryl alcohol and diethyl succinate (Fig. 1). The reaction proceeds via nucleophilic acyl substitution, where the ethoxy groups of diethyl succinate are replaced by furfuryl alkoxide moieties.
Reaction Setup and Conditions
- Molar Ratio : A 2:1 stoichiometric ratio of furfuryl alcohol to diethyl succinate ensures complete conversion of the diethyl ester.
- Catalyst : Titanium isopropoxide (0.5–1.0 wt%) facilitates alkoxide formation and accelerates the reaction.
- Temperature : The reaction is conducted at 110–120°C under dry nitrogen to remove ethanol, shifting the equilibrium toward product formation.
- Apparatus : A three-neck flask equipped with a Dean-Stark trap and Liebig condenser enables continuous ethanol removal (Fig. 1).
- Reactants :
- Furfuryl alcohol (0.205 mol, 20.1 g)
- Diethyl succinate (0.100 mol, 17.5 g)
- Catalyst : Titanium isopropoxide (0.5 wt%)
- Procedure :
Reaction Optimization and Parameters
Catalyst Selection
Titanium isopropoxide outperforms alternatives like zirconium isopropoxide or tin-based catalysts due to its higher activity and compatibility with furfuryl alcohol. Quenching studies with phenylphosphonic acid revealed that residual catalyst can be neutralized post-reaction, preventing undesired side reactions.
Solvent-Free Conditions
The reaction proceeds efficiently without solvents, minimizing waste and simplifying purification. Excess furfuryl alcohol acts as both reactant and solvent.
Temperature Dependence
Elevated temperatures (>100°C) are critical for overcoming the activation energy of transesterification. Below 100°C, the reaction stalls due to insufficient ethanol removal.
Catalytic Mechanisms and Kinetics
Titanium Isopropoxide Mechanism
Titanium isopropoxide coordinates with the carbonyl oxygen of diethyl succinate, polarizing the carbonyl group and facilitating nucleophilic attack by furfuryl alkoxide (Fig. 3). The tetrahedral intermediate collapses, releasing ethanol and regenerating the catalyst.
Kinetic Analysis
Side Reactions and Byproducts
GC-MS analysis identified minor byproducts, including unreacted diethyl succinate (8.2%) and furfuryl alcohol oligomers (2.1%). These are removed during purification via rotary evaporation.
Comparative Analysis with Alternative Methods
Acid-Catalyzed Direct Esterification
Reactions with p-toluenesulfonic acid and 1-butanol produce mixed diesters (e.g., 1-butyl 4-furan-2-ylmethyl butanedioate). However, acid catalysis risks furan ring degradation at high temperatures.
Applications and Industrial Relevance
Plasticizer for Polylactic Acid
Bis[(furan-2-yl)methyl] butanedioate reduces PLA’s glass transition temperature (Tg) by 15–20°C, enhancing flexibility without compromising biodegradability. Hansen solubility parameters ($$ \delta = 19.5 \, \text{MPa}^{1/2} $$) align closely with PLA’s solubility profile ($$ \delta = 20.1 \, \text{MPa}^{1/2} $$), ensuring optimal compatibility.
Weight Gain Studies
PLA films plasticized with 10 wt% diester exhibit 45–75% weight gain after 830 hours in humid conditions, outperforming commercial plasticizers like triethyl citrate.
Industrial Synthesis Scalability
The solvent-free, one-pot reaction is amenable to continuous flow reactors, with potential throughputs exceeding 1,000 kg/day. Penn A Kem and Vertellus supply bulk furfuryl alcohol and diethyl succinate, respectively, at industrial scales.
Chemical Reactions Analysis
Types of Reactions
Bis[(furan-2-yl)methyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Bis[(furan-2-yl)methyl] butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis[(furan-2-yl)methyl] butanedioate involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The ester moiety can undergo hydrolysis, releasing furan-2-carboxylic acid and butanedioic acid, which may have their own biological activities. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparison with Similar Compounds
a) Diethyl Butanedioate (Diethyl Succinate)
Diethyl butanedioate shares the same butanedioate core but substitutes the (furan-2-yl)methyl groups with ethyl esters. This compound demonstrated weak nematicidal activity against Meloidogyne javanica, causing 37.35% mortality at 72 hours . Its simpler alkyl substituents likely reduce steric hindrance and polar interactions compared to the aromatic furan moieties in the target compound.
b) Bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) Butanedioate
This derivative replaces the furan-based esters with bulky, nitrogen-containing piperidinyl groups. With a molecular weight of 426.55 g/mol (C₂₂H₃₈N₂O₆), it highlights how substituent size and hydrogen-bonding capacity (via hydroxyl and amine groups) can influence solubility and bioactivity .
c) Bis(furan-2-yl)mercury
Although a mercury-based organometallic compound, bis(furan-2-yl)mercury shares the bis-furan substitution pattern. This structural similarity underscores the versatility of furan rings in coordination chemistry but diverges significantly in toxicity and reactivity due to the mercury center .
Functional Analogues
a) Methoxy- and Ethoxy-Substituted Butanes
Compounds like 2-methoxy-2-methylbutane and 2-ethoxy-2-methylbutane (CAS 994-05-8 and 919-94-8) are ethers rather than esters. Their physical properties, such as boiling points (e.g., 493.15 K for 2-methoxy-2-methylbutane), suggest lower polarity compared to ester analogs like bis[(furan-2-yl)methyl] butanedioate .
b) Furo[3,2-b]indole Derivatives
Compound 47 (a 2,4-disubstituted furo[3,2-b]indole) demonstrates potent anticancer activity, emphasizing the role of furan rings in enhancing bioactivity.
Nematicidal Activity
This compound’s structural relatives, such as diethyl butanedioate and dipropan-2-yl butanedioate, exhibit moderate nematicidal effects. For example, dipropan-2-yl butanedioate caused 44.98% mortality in M. javanica at 72 hours, while ethyl 2-methylpentanoate showed 42.61% mortality . The furan substituents in the target compound could enhance activity due to increased lipophilicity or aromatic interactions.
Anticancer Potential
Furan-containing compounds like those in highlight the scaffold’s relevance in drug discovery.
Data Tables
Table 1: Nematicidal Activity of Butanedioate Esters
| Compound | Substituents | Mortality at 72h (%) | Reference |
|---|---|---|---|
| Diethyl butanedioate | Ethyl esters | 37.35 | |
| Dipropan-2-yl butanedioate | Isopropyl esters | 44.98 | |
| Dibutyl propanedioate | Butyl esters (propanedioate) | 41.28 |
Table 2: Structural Comparison of Bis-Substituted Butanedioates
Q & A
Q. Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential vapor release (evidenced for similar esters) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods predict the biological or catalytic activity of this compound?
Q. Methodological Answer :
- Molecular docking : Screen against target enzymes (e.g., lipases or cytochrome P450) using AutoDock Vina to assess binding affinity .
- QSAR modeling : Correlate structural features (e.g., ester group flexibility, furan ring electron density) with observed bioactivity in analogs .
- MD simulations : Study hydrolytic stability in aqueous environments by simulating interactions with water molecules over nanosecond timescales.
Basic: What analytical techniques are most effective for purity assessment?
Q. Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for quantifying residual reactants .
- GC-MS : Analyze volatile impurities (e.g., unreacted furfuryl alcohol) using helium carrier gas .
- Elemental analysis : Verify C/H/O ratios against theoretical values (e.g., C₆H₁₀O₄ for dimethyl succinate analogs) .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound?
Q. Methodological Answer :
- FAIR data practices : Document synthesis protocols with metadata (e.g., exact catalyst batch, humidity levels) to enhance interoperability .
- Robotic automation : Use liquid handlers for precise reagent dispensing (e.g., ±0.1 mL accuracy).
- Collaborative validation : Share samples with independent labs for cross-testing using standardized methods (e.g., USP guidelines) .
Table 1: Key Physicochemical Data for Analogous Esters
| Property | Dimethyl Succinate | Bis(2-n-butoxyethyl)phthalate |
|---|---|---|
| Melting Point (°C) | 18–19 | Not reported (liquid) |
| Boiling Point (°C) | 200 | >200 (decomposes) |
| Density (g/cm³) | 1.06 | 1.06 |
| Solubility in Water | Insoluble | Insoluble |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
